molecular formula C12H18ClNS B13175465 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine

Katalognummer: B13175465
Molekulargewicht: 243.80 g/mol
InChI-Schlüssel: SAKLJAKBKCAMMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine is an organic compound that belongs to the class of amines. This compound features a chlorophenyl group, a sulfanyl group, and an ethanamine backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine typically involves several steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl, can be synthesized through chlorination of phenyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Ethanamine Backbone: The final step involves the formation of the ethanamine backbone through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Alkylated or acylated amines.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-thiol: Similar structure but with a thiol group instead of an amine.

    2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness

The presence of the amine group in 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine may confer unique properties such as basicity, nucleophilicity, and potential for forming hydrogen bonds, which can influence its reactivity and interactions in biological systems.

Eigenschaften

Molekularformel

C12H18ClNS

Molekulargewicht

243.80 g/mol

IUPAC-Name

2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine

InChI

InChI=1S/C12H18ClNS/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10/h3-6,9,12H,7-8,14H2,1-2H3

InChI-Schlüssel

SAKLJAKBKCAMMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CSC(CN)C1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.